

FAUC 3019: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: FAUC 3019

Cat. No.: B1672301

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Abstract

FAUC 3019, a piperazinylmethyl-substituted azulene, has been identified as a potent partial agonist of the dopamine D₄ receptor with significant pro-erectile effects demonstrated in preclinical models. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of **FAUC 3019**. It includes detailed experimental protocols, quantitative data on receptor binding and functional activity, and a visualization of its proposed signaling pathway. This document is intended to serve as a resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development interested in the therapeutic potential of selective dopamine D₄ receptor modulators for conditions such as erectile dysfunction.

Discovery and Rationale

FAUC 3019 emerged from a research program focused on the development of novel azulene derivatives as ligands for monoaminergic G protein-coupled receptors (GPCRs). The Gmeiner research group at Friedrich-Alexander-Universität Erlangen-Nürnberg (FAU) identified the azulene scaffold as a promising bioisostere for other aromatic systems in ligands targeting dopamine receptors. **FAUC 3019** was developed as a lead compound in a series of azulenylmethylpiperazines designed to selectively target the dopamine D₄ receptor.^{[1][2]} The rationale was to explore the therapeutic potential of D₄ receptor agonism for erectile

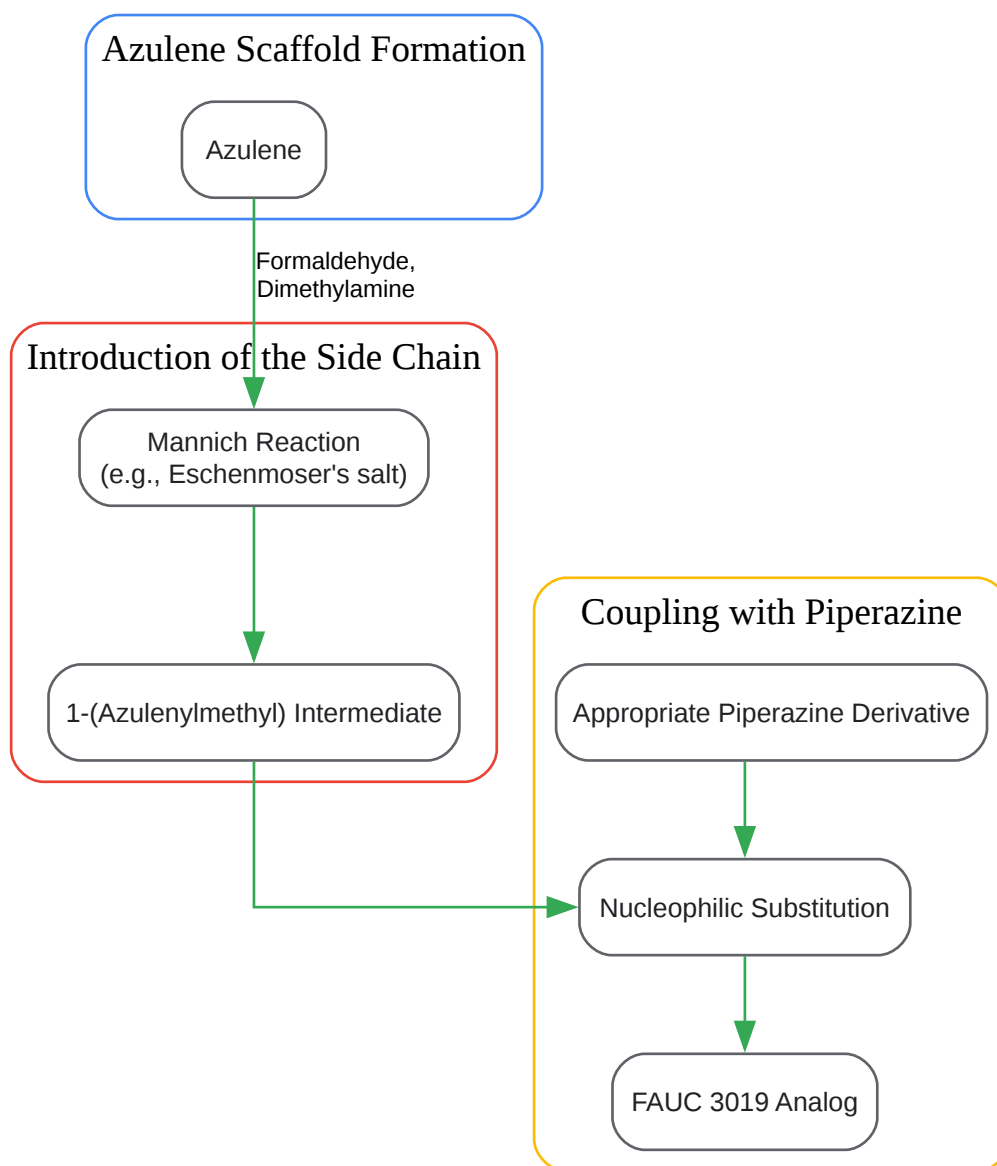
dysfunction, aiming for a centrally-mediated pro-erectile effect with a favorable side-effect profile compared to less selective dopaminergic agents.[3]

Synthesis Pathway

The synthesis of **FAUC 3019** and related azulenylmethylpiperazines involves a multi-step process. While the specific, step-by-step protocol for **FAUC 3019** has not been detailed in a single publication, the general synthetic route for this class of compounds has been described. The core of the synthesis involves the preparation of the azulene scaffold followed by the introduction of the piperazinylmethyl moiety.

A representative synthetic scheme for a related N,N-dimethylaminomethyl substituted azulene, which was developed based on **FAUC 3019**, is outlined below. This provides a likely analogous pathway for the synthesis of **FAUC 3019**.

Experimental Workflow: Synthesis of Azulenylmethylpiperazines



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Caption: General synthetic workflow for azulenylmethylpiperazine analogs of **FAUC 3019**.

Pharmacological Data

FAUC 3019 is characterized by its high affinity and partial agonist activity at the dopamine D₄ receptor. The following tables summarize the available quantitative data for **FAUC 3019** and a closely related, highly potent analog, compound 11 (an N,N-dimethylaminomethyl substituted azulene), which was developed based on the pharmacological profile of **FAUC 3019**.^{[1][2]}

Table 1: Receptor Binding Affinities (K_i, nM)

Compound	D ₂ Receptor	D ₃ Receptor	D ₄ Receptor	5-HT _{1A} Receptor	5-HT _{2A} Receptor	α ₁ -Adrenergic Receptor	H ₁ Receptor
FAUC 3019	Data not available	Data not available	Potent Affinity	Data not available	Data not available	Data not available	Data not available
Compound 11	>10,000	1,200	0.41	2,300	>10,000	2,800	4,300

Table 2: Functional Activity (EC₅₀, nM and Intrinsic Activity)

Compound	Receptor	Assay Type	EC ₅₀ (nM)	Intrinsic Activity (% of full agonist)
FAUC 3019	Dopamine D ₄	Not specified	Not available	Partial Agonist
Compound 11	Dopamine D ₄	Not specified	0.41	Potent Partial Agonist

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (K_i) of test compounds for various G protein-coupled receptors.

General Protocol:

- Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

- **Binding Reaction:** Membranes are incubated with a specific radioligand (e.g., [^3H]-spiperone for D₂, D₃, and D₄ receptors) and varying concentrations of the test compound in a suitable buffer.
- **Incubation:** The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
- **Filtration:** The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- **Washing:** The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
- **Scintillation Counting:** The radioactivity retained on the filters is measured using a liquid scintillation counter.
- **Data Analysis:** The IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. K_i values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

In Vivo Assessment of Erectile Function in Rats

Objective: To evaluate the pro-erectile effects of test compounds after systemic administration.

General Protocol:

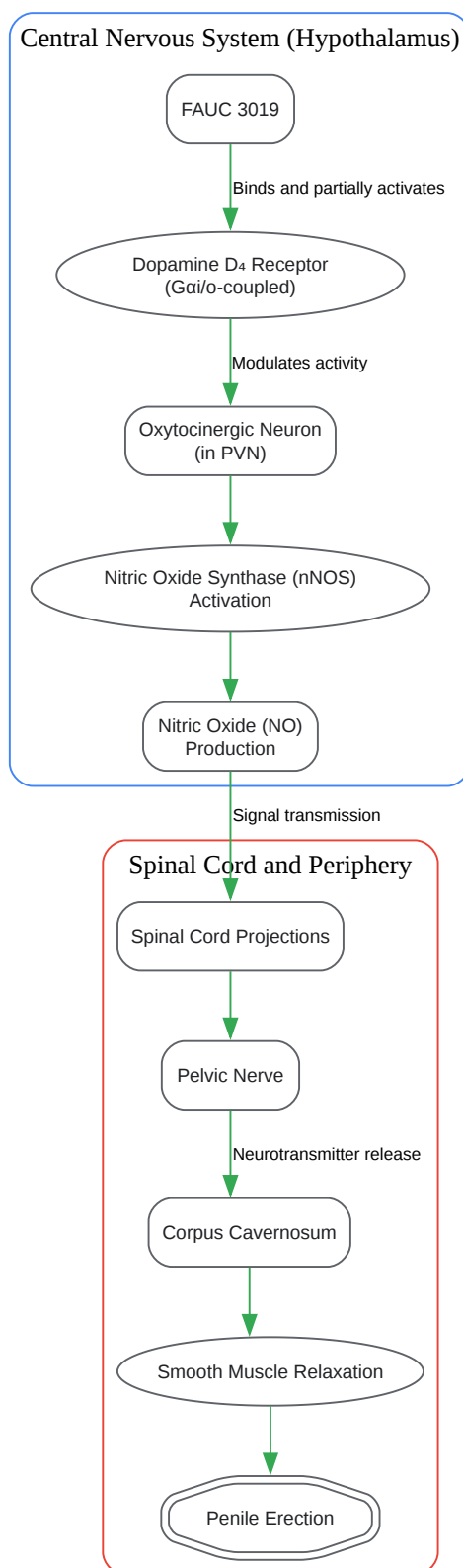
- **Animal Model:** Adult male Sprague-Dawley rats are used for the study.
- **Compound Administration:** Test compounds (e.g., **FAUC 3019** or its analogs) are dissolved in a suitable vehicle and administered subcutaneously (s.c.). A control group receives the vehicle alone.
- **Observation:** Following administration, the animals are placed in individual observation cages and observed for signs of penile erection (e.g., grooming of the genital area, penile tumescence, and erection).
- **Data Collection:** The number of penile erections is counted over a defined observation period (e.g., 60 minutes).

- Dose-Response Analysis: The experiment is repeated with different doses of the test compound to establish a dose-response relationship.

Signaling Pathway

FAUC 3019 exerts its pro-erectile effect through the activation of dopamine D₄ receptors located in the paraventricular nucleus (PVN) of the hypothalamus.[4] Activation of these G_q/o-coupled receptors is believed to trigger a signaling cascade that ultimately leads to the relaxation of the cavernous smooth muscle and penile erection. The proposed pathway involves the activation of oxytocinergic neurons that project to the spinal cord.

Signaling Pathway of **FAUC 3019** in Penile Erection



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Caption: Proposed signaling cascade for **FAUC 3019**-induced penile erection.

Conclusion

FAUC 3019 is a pioneering molecule in the exploration of azulene-based dopamine D₄ receptor agonists. Its discovery has paved the way for the development of more potent and selective analogs with potential therapeutic applications in erectile dysfunction. The data presented in this guide highlight the importance of the dopamine D₄ receptor as a target for centrally-mediated pro-erectile agents. Further research is warranted to fully elucidate the clinical potential of **FAUC 3019** and its derivatives.

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